molecular formula C6H5BrN2O3 B13117681 5-(Bromoacetyl)pyrimidine-2,4(1h,3h)-dione CAS No. 34034-07-6

5-(Bromoacetyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13117681
CAS No.: 34034-07-6
M. Wt: 233.02 g/mol
InChI Key: DGMCKJPPFSDVCN-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromoacetyl group attached to the pyrimidine ring, which imparts unique chemical properties and reactivity. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of acetylpyrimidine derivatives. One common method is the reaction of 5-acetylpyrimidine-2,4(1H,3H)-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives, which may exhibit different chemical and biological properties.

    Reduction: Reduction reactions can convert the bromoacetyl group to other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications in medicinal chemistry and materials science.

Scientific Research Applications

5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine metabolism.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and processes, making the compound a valuable tool for studying enzyme function and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    5-Acetylpyrimidine-2,4(1H,3H)-dione: Lacks the bromoacetyl group, resulting in different reactivity and biological activity.

    5-(Chloroacetyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloroacetyl group, which may exhibit different chemical properties and reactivity.

    5-(Fluoroacetyl)pyrimidine-2,4(1H,3H)-dione:

Uniqueness

5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for the formation of covalent bonds with biological targets. This property makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents with targeted mechanisms of action.

Properties

CAS No.

34034-07-6

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

5-(2-bromoacetyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H5BrN2O3/c7-1-4(10)3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,8,9,11,12)

InChI Key

DGMCKJPPFSDVCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)CBr

Origin of Product

United States

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